Human 11β-HSD1 Inhibition: 3-Methyl Substitution Yields Distinct IC50 vs. Unsubstituted and Alternative Analogs
In a direct head-to-head comparison of adamantyl acetamide derivatives evaluated for human 11β-HSD1 inhibition in HEK-293 cells stably transfected with the HSD11B1 gene, the 3-methyl-substituted compound 4 exhibited an IC50 of 308 nM [1]. In contrast, the unsubstituted analog 33 (R = H) showed only 66% inhibition at 1 μM, and the dimethyl-substituted derivative 35 achieved an IC50 of 655 nM [1]. The 3-methyl compound 4 demonstrated approximately 2.1-fold greater potency than the 3,5-dimethyl analog 35 under identical assay conditions, establishing that the specific 3-methyl mono-substitution pattern confers distinct inhibitory activity not replicated by unsubstituted or di-substituted variants [1].
| Evidence Dimension | Human 11β-HSD1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Compound 4 (R = Me): IC50 = 308 nM |
| Comparator Or Baseline | Compound 33 (R = H): 66% inhibition at 1 μM; Compound 35 (R = Me, 3,5-dimethyl): IC50 = 655 nM |
| Quantified Difference | Target compound IC50 = 308 nM vs. comparator 35 IC50 = 655 nM (2.1-fold more potent); complete IC50 measurement vs. comparator 33 which failed to reach 50% inhibition at 1 μM |
| Conditions | HEK-293 cell line stably transfected with HSD11B1 gene; scintillation proximity assay (SPA) measuring tritiated product formation from cortisone substrate |
Why This Matters
For researchers investigating adamantyl-based 11β-HSD1 inhibitors, this compound provides a validated benchmark with precisely quantified potency (308 nM) that differs measurably from both unsubstituted and di-substituted analogs, enabling accurate SAR comparisons.
- [1] Su X, et al. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. Bioorg Med Chem. 2012;20(21):6394-6402. Table 4. doi:10.1016/j.bmc.2012.08.056 View Source
